molecular formula C19H19N3O5 B2947710 4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891116-55-5

4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2947710
CAS No.: 891116-55-5
M. Wt: 369.377
InChI Key: YWRQUEVUNNQUMJ-UHFFFAOYSA-N
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Description

4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that features a complex molecular structure It contains a 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties, and a 1,3,4-oxadiazole ring, which is often found in bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common route starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted into the corresponding acid chloride using thionyl chloride. This intermediate is reacted with hydrazine hydrate to form the hydrazide. The hydrazide is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring. Finally, the oxadiazole intermediate is coupled with 4-methylbenzoyl chloride to produce the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to cell death. Additionally, the compound may interact with enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), further contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating genital warts and has a similar mechanism of action.

    Combretastatin: A potent microtubule-targeting agent with structural similarities.

Uniqueness

4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its unique combination of the 3,4,5-trimethoxyphenyl group and the 1,3,4-oxadiazole ring. This combination imparts distinct bioactivity and potential therapeutic applications that are not observed in other similar compounds .

Properties

IUPAC Name

4-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-11-5-7-12(8-6-11)17(23)20-19-22-21-18(27-19)13-9-14(24-2)16(26-4)15(10-13)25-3/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRQUEVUNNQUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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